4-CN debranone

Strigolactone Signaling Receptor Specificity Stereoisomer Activity

4-CN debranone is a stereospecific strigolactone analog, with activity restricted exclusively to its 2'S enantiomer. This unique enantiomer signals through both AtD14 and KAI2 receptors, making it essential for studies on SL and karrikin signaling convergence. Avoid racemic mixtures to ensure accurate, reproducible results in germination and developmental assays.

Molecular Formula C12H9NO3
Molecular Weight 215.208
CAS No. 1332863-97-4
Cat. No. B561615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CN debranone
CAS1332863-97-4
Synonyms5-(4-cyanophenoxy)-3-methylfuran-2(5H)-one
Molecular FormulaC12H9NO3
Molecular Weight215.208
Structural Identifiers
SMILESCC1=CC(OC1=O)OC2=CC=C(C=C2)C#N
InChIInChI=1S/C12H9NO3/c1-8-6-11(16-12(8)14)15-10-4-2-9(7-13)3-5-10/h2-6,11H,1H3
InChIKeyUUFNYHLSDRHEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-CN Debranone (CAS 1332863-97-4): A Synthetic Strigolactone Analog for Plant Signaling Research and Parasitic Weed Control


4-CN debranone, also known as 4-cyanodebranone, is a synthetic phenoxyfuranone derivative that functions as a strigolactone (SL) analog [1]. It is a ketone derivative with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol, identified by CAS number 1332863-97-4 [2]. This compound is primarily utilized in plant biology research to investigate SL signaling pathways, particularly those involving the DWARF14 (D14) and KARRIKIN INSENSITIVE2 (KAI2) receptor systems [1]. Its commercial availability from various chemical suppliers supports its use in laboratory studies and potential agricultural applications [2].

Why Generic Substitution of 4-CN Debranone Fails in Strigolactone Research


Strigolactone analogs are not functionally interchangeable due to their distinct stereoisomer-specific activities and differential engagement of the D14 and KAI2 receptor systems [1]. For instance, while the widely used analog GR24 exhibits stereoisomer-selective signaling, 4-CN debranone demonstrates a unique profile where only the 2'S enantiomer is biologically active and signals through both AtD14 and KAI2 receptors [2]. This contrasts sharply with its 2'R enantiomer, which is completely inactive. Substituting 4-CN debranone with a different racemic mixture or a structurally similar analog without considering enantiomeric purity and receptor specificity can lead to misleading or null experimental outcomes in studies of plant development and parasitic weed germination [1].

4-CN Debranone Product-Specific Quantitative Differentiation Evidence


Stereoisomer-Specific Receptor Activation: 4-CN Debranone vs. GR24

The 2'S enantiomer of 4-CN debranone exhibits a unique receptor activation profile, signaling through both AtD14 and KAI2 receptors. In contrast, the four stereoisomers of the widely used analog GR24 exhibit distinct receptor selectivities, with only specific enantiomers activating each pathway [1]. Crucially, the 2'R enantiomer of 4-CN debranone is completely inactive in both pathways [1]. This binary on/off activity is a key differentiator.

Strigolactone Signaling Receptor Specificity Stereoisomer Activity

Stereoisomer-Specific Seed Germination Activity of 4-CN Debranone

The biological activity of 4-CN debranone is entirely dependent on its stereochemistry. In seed germination assays, the 2'S enantiomer potently stimulates germination, while the 2'R enantiomer shows no activity above the mock-treated control [1]. This binary response is a stark contrast to the partial activity observed for some GR24 stereoisomers.

Seed Germination Parasitic Weed Control Arabidopsis thaliana

Enhanced KAI2 Agonist Potency of Desmethyl-CN-Debranone Compared to Desmethyl-GR24

The demethylated analog of CN-debranone (desmethyl-CN-debranone) demonstrates superior potency as a KAI2 receptor agonist compared to the demethylated analog of the benchmark SL analog GR24 (desmethyl-GR24) [1]. This indicates that the CN-debranone scaffold, when further modified, can yield more potent and potentially more selective tools for probing KAI2-dependent signaling pathways.

Karrikin Signaling KAI2 Receptor Structure-Activity Relationship

Functional Selectivity Profile: 4-CN Debranone vs. 4-Br Debranone (4BD)

Debranone analogs exhibit distinct functional selectivity profiles. 4-Br debranone (4BD) is a functionally selective SL mimic that strongly inhibits rice tillering (more potently than GR24) but fails to induce Striga hermonthica seed germination [1]. While direct comparative data for 4-CN debranone is limited in the same assay, 4-CN debranone's known activity on both AtD14 and KAI2 receptors and its stimulation of germination in Arabidopsis [2] suggests a different selectivity profile. This highlights that substitution of the phenyl ring (Br vs. CN) drastically alters the biological outcome, making these compounds non-interchangeable.

Functional Selectivity Rice Tillering Striga Germination

Optimal Application Scenarios for 4-CN Debranone Based on Verified Evidence


Investigating Convergent Strigolactone and Karrikin Signaling Pathways

The unique ability of 2'S-CN-debranone to signal through both AtD14 and KAI2 receptors makes it an invaluable tool for studying the convergence of SL and karrikin signaling [1]. Researchers can use this enantiopure compound to activate both pathways simultaneously, bypassing the need for racemic mixtures that introduce variable and often confounding activities. This is particularly useful in Arabidopsis thaliana and other model systems where the genetic tools exist to dissect these pathways.

High-Purity Stereoisomer for Precise Seed Germination Studies

For experiments involving the induction of seed germination, particularly in Arabidopsis primary dormancy assays, the use of enantiopure 2'S-CN-debranone is essential [1]. The complete inactivity of the 2'R enantiomer means that any impurity in a racemic sample will reduce the effective concentration of active compound, leading to inaccurate dose-response curves and misinterpretation of results.

Developing Next-Generation KAI2-Selective Agonists

The CN-debranone scaffold, specifically its demethylated form, has demonstrated superior potency as a KAI2 agonist compared to the demethylated form of the benchmark GR24 [1]. This makes it a privileged starting point for medicinal chemistry efforts aimed at developing potent and selective KAI2 agonists. Such agonists are crucial tools for deciphering KAI2-specific functions in plant development, stress adaptation, and symbiosis, independent of D14-mediated SL signaling.

Comparative Analysis of Debranone Functional Selectivity

When establishing structure-activity relationships (SAR) within the debranone family, 4-CN debranone serves as a critical comparator to other halogenated debranones like 4-Br debranone [1][2]. The stark difference in their functional profiles—4-Br debranone being a potent inhibitor of shoot branching with no germination activity, and 4-CN debranone being a stereospecific germination stimulant—provides a clear experimental platform for understanding how specific substituents on the phenyl ring dictate biological outcomes. This is essential for the rational design of new SL mimics with tailored activities.

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